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Compound of Interest

Compound Name: Acrolein dimethyl acetal

Cat. No.: B1329541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acrolein
dimethyl acetal (3,3-dimethoxy-1-propene), a valuable building block in organic synthesis. The
document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the
experimental protocols for acquiring such data and visualizes key analytical workflows and
fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and mass spectrometry for acrolein dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Acrolein Dimethyl Acetal (Solvent: CDCIs)
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Chemical Shift (8) [ppm] Multiplicity Assighment
~5.77 ddt H-2

~5.37 d H-1a (trans to H-2)
~5.29 d H-1b (cis to H-2)
~4.76 d H-3

3.33 S -OCHs

Note: Coupling constants (J) are approximately J(H2-Hla) = 17.2 Hz, J(H2-H1b) = 10.4 Hz,
and J(H2-H3) = 5.6 Hz. The exact chemical shifts and coupling constants may vary slightly
depending on the solvent and spectrometer frequency.

Table 2: 13C NMR Spectroscopic Data for Acrolein Dimethyl Acetal (Solvent: CDCIs)[1]

Chemical Shift (8) [ppm] Assighment
134.6 C-2

118.5 C-1

102.4 C-3

53.5 -OCHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Acrolein Dimethyl Acetal
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Wavenumber (cm~?)

Intensity

Assignment

~3080

Medium

=C-H stretch (vinyl)

~2990, ~2940, ~2830

Medium-Strong

C-H stretch (alkyl, methoxy)

~1640 Medium C=C stretch

~1440 Medium C-H bend

~1190, ~1120, ~1040 Strong C-O stretch (acetal)

~980, ~920 Strong =C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron lonization Mass Spectrum of Acrolein Dimethyl

Acetal

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Putative Fragment

71 100 [M - OCHs]*

101 ~60 [M - H]*

41 ~50 [CsHs]* (Allyl cation)
75 ~45 [CH(OCHs3)2]*

102 ~30 [M]* (Molecular lon)
39 ~30 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: A sample of neat acrolein dimethyl acetal (approximately 5-10 mg) is
dissolved in about 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a standard NMR spectrometer, for
instance, a 400 MHz instrument.

e 1H NMR Acquisition: The instrument is tuned and shimmed for optimal magnetic field
homogeneity. A standard single-pulse experiment is performed. Key parameters include a
spectral width of approximately 12 ppm, an acquisition time of around 4 seconds, and a
relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-
noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired using a standard
pulse program. The spectral width is set to about 220 ppm. A longer acquisition time (e.g., 1-
2 seconds) and a relaxation delay of 2-5 seconds are used. Due to the lower natural
abundance and sensitivity of the *3C nucleus, a larger number of scans (e.g., 512 to 1024) is
typically required.

o Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a
Fourier transform. The resulting spectra are phase-corrected and baseline-corrected. The
chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: As acrolein dimethyl acetal is a liquid, a neat spectrum can be
obtained by placing a single drop of the compound between two polished potassium bromide
(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample, prepared as a thin film between the plates, is then placed in the sample holder. The
spectrum is typically recorded over the range of 4000 to 400 cm~1* with a resolution of 4
cm~1, Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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Data Processing: The final IR spectrum is presented as a plot of transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like acrolein dimethyl acetal, the sample is
introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a
direct insertion probe. In a GC-MS setup, a dilute solution of the sample in a volatile solvent
(e.g., dichloromethane or ether) is injected into the GC, where it is vaporized and separated
from the solvent before entering the mass spectrometer.

lonization: Electron lonization (EI) is the standard method used. The vaporized sample
molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing
ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion.

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a

proposed fragmentation pathway for acrolein dimethyl acetal in mass spectrometry.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Proposed electron ionization fragmentation pathway for acrolein dimethyl acetal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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